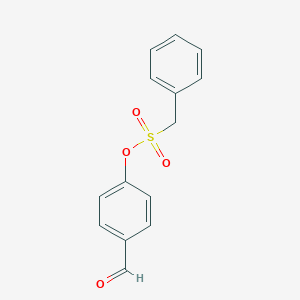
4-formylphenyl phenylmethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-formylphenyl phenylmethanesulfonate is an organic compound with the molecular formula C14H12O4S It is characterized by the presence of a sulfonate ester group and an aromatic aldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-formylphenyl phenylmethanesulfonate can be synthesized through the esterification of phenylmethanesulfonic acid with 4-formylphenol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation of the aldehyde group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-formylphenyl phenylmethanesulfonate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: 4-formylbenzoic acid.
Reduction: 4-hydroxymethylphenylmethanesulfonic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-formylphenyl phenylmethanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-formylphenyl phenylmethanesulfonate involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The sulfonate ester group can participate in ionic interactions, affecting the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
4-formylphenyl phenylmethanesulfonate can be compared with other similar compounds such as:
Phenylmethanesulfonic Acid, 4-hydroxyphenyl Ester: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
Phenylmethanesulfonic Acid, 4-nitrophenyl Ester: Contains a nitro group instead of an aldehyde, leading to different reactivity and applications.
Phenylmethanesulfonic Acid, 4-methylphenyl Ester:
This compound stands out due to the presence of both the aldehyde and sulfonate ester groups, providing a unique combination of reactivity and functionality.
Propriétés
Numéro CAS |
62162-76-9 |
|---|---|
Formule moléculaire |
C14H12O4S |
Poids moléculaire |
276.31g/mol |
Nom IUPAC |
(4-formylphenyl) phenylmethanesulfonate |
InChI |
InChI=1S/C14H12O4S/c15-10-12-6-8-14(9-7-12)18-19(16,17)11-13-4-2-1-3-5-13/h1-10H,11H2 |
Clé InChI |
FOMIWSUBUKVBNV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CS(=O)(=O)OC2=CC=C(C=C2)C=O |
SMILES canonique |
C1=CC=C(C=C1)CS(=O)(=O)OC2=CC=C(C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(4-chlorophenyl)acetyl]amino}-N-(2-methoxyphenyl)benzamide](/img/structure/B458899.png)
![2-(4-chlorophenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B458903.png)
![2-(12-ethyl-12-methyl-3-oxo-11-oxa-8-thia-4,5,6-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-4-yl)-N-(4-methylphenyl)acetamide](/img/structure/B458904.png)
![2-(12-ethyl-12-methyl-3-oxo-11-oxa-8-thia-4,5,6-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-4-yl)-N-phenylacetamide](/img/structure/B458909.png)
![3,4-dimethoxy-N-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B458910.png)
![15-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),5,8,10,13(18)-pentaene-3-thione](/img/structure/B458911.png)
![N-Benzyl-2-[(16-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaen-3-yl)sulfanyl]acetamide](/img/structure/B458913.png)
![2-(12-ethyl-12-methyl-3-oxo-11-oxa-8-thia-4,5,6-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-4-yl)-N-naphthalen-1-ylacetamide](/img/structure/B458914.png)
![N-Benzyl-2-[(15-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaen-3-yl)sulfanyl]acetamide](/img/structure/B458915.png)
![4,4-dimethyl-8-phenyl-13-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B458916.png)
![N-benzyl-2-(19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaen-3-ylsulfanyl)acetamide](/img/structure/B458917.png)
![18-Thia-2,4,5,7,8,10-hexazapentacyclo[10.6.0.02,6.07,11.013,17]octadeca-1(12),5,8,10,13(17)-pentaene-3-thione](/img/structure/B458918.png)
![3-(Allyloxy)-6-[(2-chloro-6-methyl-4-pyrimidinyl)oxy]pyridazine](/img/structure/B458919.png)

